

Physical properties like melting point and solubility of 2-(Methylsulfonamido)benzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Methylsulfonamido)benzoic Acid

Cat. No.: B063336

[Get Quote](#)

Technical Guide: 2-(Methylsulfonamido)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties and synthetic methodologies related to **2-(Methylsulfonamido)benzoic acid**. This document is intended to serve as a valuable resource for professionals in research and development, offering detailed information on the compound's characteristics and preparation.

Core Physical Properties

Precise, experimentally determined values for the melting point and solubility of **2-(Methylsulfonamido)benzoic acid** in common laboratory solvents are not readily available in publicly accessible literature. However, some physical properties have been reported by chemical suppliers. The available quantitative data is summarized in the table below.

Property	Value	Source
CAS Number	162787-61-3	N/A
Molecular Formula	C ₈ H ₉ NO ₄ S	N/A
Molecular Weight	215.23 g/mol	[1]
Boiling Point	397.6 °C at 760 mmHg	[1]
Density	1.51 g/cm ³	[1]
Melting Point	Not Reported	N/A
Solubility in Water	Not Reported	N/A
Solubility in Ethanol	Not Reported	N/A
Solubility in Methanol	Not Reported	N/A
Solubility in DMSO	Not Reported	N/A
Solubility in DMF	Not Reported	N/A

Experimental Protocols

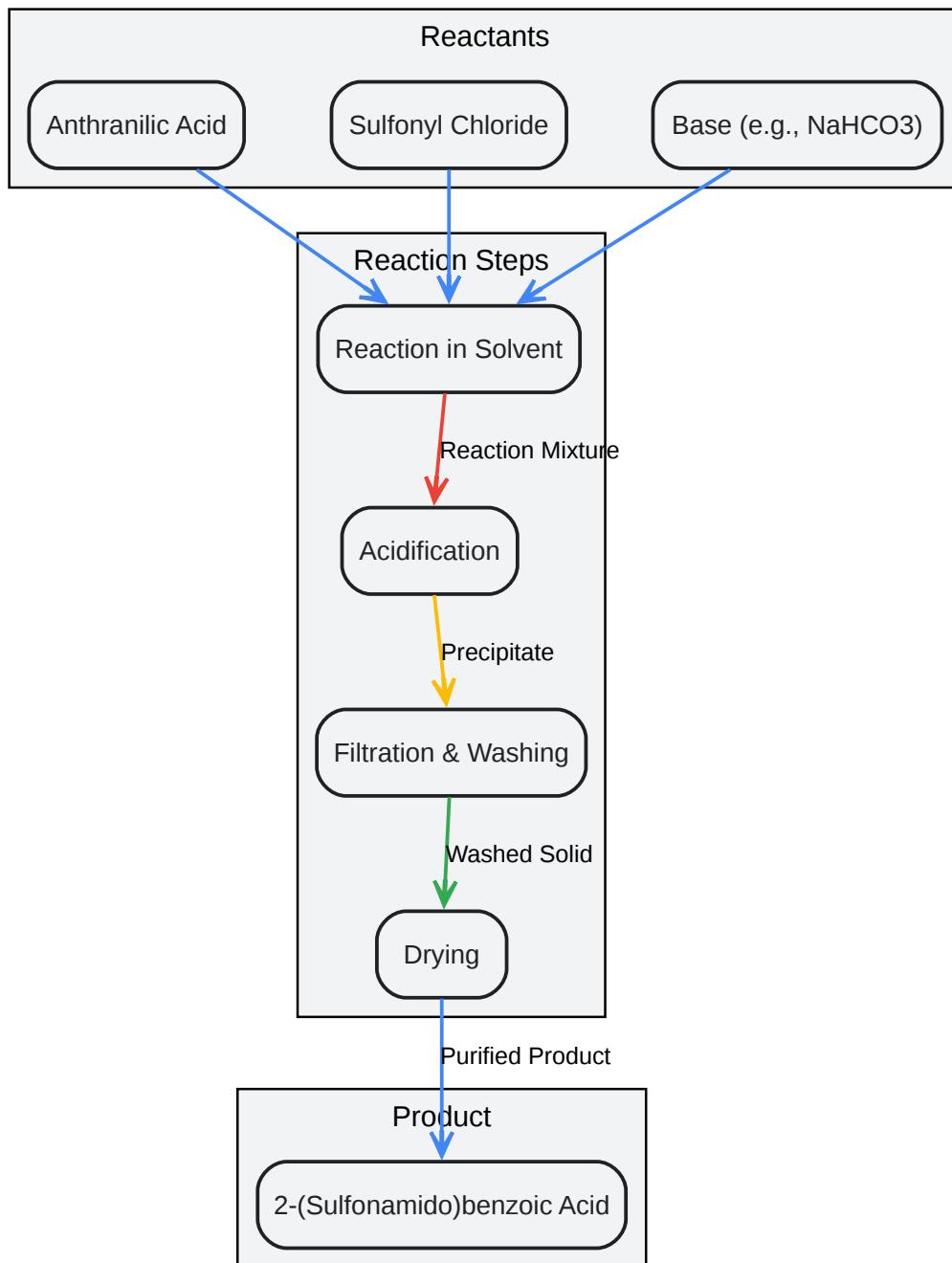
While specific experimental data for the physical properties of **2-(Methylsulfonamido)benzoic acid** are limited, the following sections detail the general experimental protocols for its synthesis and the determination of its key physical properties, based on methodologies for similar compounds.

Synthesis of **2-(Methylsulfonamido)benzoic Acid**

The synthesis of **2-(Methylsulfonamido)benzoic acid** can be achieved through the reaction of 2-aminobenzoic acid (anthranilic acid) with methanesulfonyl chloride. This method is a common route for the preparation of N-sulfonylated anthranilic acid derivatives.[\[2\]](#)

Materials:

- 2-Aminobenzoic acid (anthranilic acid)
- Methanesulfonyl chloride


- A suitable base (e.g., sodium bicarbonate, pyridine)
- An appropriate solvent (e.g., water, tetrahydrofuran)
- Hydrochloric acid (for acidification)
- Deionized water

Procedure:

- Dissolve 2-aminobenzoic acid in the chosen solvent in a reaction vessel.
- Add the base to the solution to act as an acid scavenger.
- Cool the mixture in an ice bath to control the reaction temperature.
- Slowly add methanesulfonyl chloride to the cooled solution with constant stirring.
- Allow the reaction mixture to warm to room temperature and continue stirring for a specified period to ensure the completion of the reaction.
- Upon completion, acidify the mixture with hydrochloric acid to precipitate the product.
- Collect the solid product by vacuum filtration.
- Wash the collected solid with cold deionized water to remove any remaining impurities.
- Dry the purified **2-(Methylsulfonamido)benzoic acid**, for example, in a vacuum oven.

Below is a visualization of the general synthetic workflow.

General Synthesis of 2-(Sulfonamido)benzoic Acids

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for 2-(Sulfonamido)benzoic Acids.

Determination of Melting Point

The melting point of a purified crystalline solid is a key indicator of its purity and can be determined using a melting point apparatus.

Materials:

- Purified **2-(Methylsulfonamido)benzoic acid**
- Capillary tubes
- Melting point apparatus

Procedure:

- Ensure the sample of **2-(Methylsulfonamido)benzoic acid** is completely dry and finely powdered.
- Pack a small amount of the powdered sample into a capillary tube, ensuring a compact column of 2-3 mm in height.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block at a controlled rate.
- Observe the sample closely. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The range between these two temperatures is the melting range.
- For high accuracy, a slow heating rate (e.g., 1-2 °C per minute) should be used near the expected melting point.

Determination of Solubility

The solubility of **2-(Methylsulfonamido)benzoic acid** in various solvents can be determined using the equilibrium solubility method.

Materials:

- Purified **2-(Methylsulfonamido)benzoic acid**
- Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF)
- Vials with screw caps
- Shaking incubator or magnetic stirrer
- Analytical balance
- A suitable analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

- Add an excess amount of solid **2-(Methylsulfonamido)benzoic acid** to a known volume of the selected solvent in a vial.
- Seal the vial and place it in a shaking incubator set to a constant temperature.
- Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
- After equilibration, allow the undissolved solid to settle.
- Carefully withdraw a known volume of the supernatant (the saturated solution), ensuring no solid particles are transferred.
- Dilute the supernatant with a suitable solvent to a concentration within the working range of the analytical method.
- Quantify the concentration of **2-(Methylsulfonamido)benzoic acid** in the diluted sample using the chosen analytical method.
- Calculate the solubility of the compound in the original solvent based on the measured concentration and the dilution factor.

Potential Applications in Drug Development

While specific biological activities for **2-(Methylsulfonamido)benzoic acid** are not extensively documented, the sulfonamide and benzoic acid moieties are common pharmacophores in medicinal chemistry. For instance, structurally related 2-sulfonamidebenzamides have been investigated as allosteric modulators of the Mas-related G-protein coupled receptor X1 (MrgX1), a target for non-opioid pain therapeutics.^[2] The general structure of **2-(Methylsulfonamido)benzoic acid** makes it a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications.

The following diagram illustrates a hypothetical logical workflow for the preliminary assessment of a compound like **2-(Methylsulfonamido)benzoic acid** in an early-stage drug discovery context.

Early-Stage Drug Discovery Workflow

Compound Synthesis
(2-(Methylsulfonamido)benzoic Acid)

Purity and Structural Analysis
(e.g., NMR, Mass Spec)

Primary Screening
(Target-based or Phenotypic)

Hit Identification

Dose-Response and
Potency Determination

Lead Generation

Further Optimization

Active Hit

Promising Lead

[Click to download full resolution via product page](#)

Caption: A logical workflow for early-stage drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-4-methylsulfonylbenzoic acid | C8H9NO4S | CID 2761058 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical properties like melting point and solubility of 2-(Methylsulfonamido)benzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b063336#physical-properties-like-melting-point-and-solubility-of-2-methylsulfonamido-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

